molecular formula C8H6BrN3 B1339004 2-(4-Bromo-1h-pyrazol-1-yl)pyridine CAS No. 77556-27-5

2-(4-Bromo-1h-pyrazol-1-yl)pyridine

Cat. No. B1339004
CAS RN: 77556-27-5
M. Wt: 224.06 g/mol
InChI Key: FQTMKCJYDXTYMK-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a derivative of pyrazole and pyridine, which are both important heterocyclic compounds in the field of chemistry and pharmaceuticals. The bromo-substituent on the pyrazole ring indicates potential reactivity for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 2,6-bis(4-bromopyrazol-1-yl)pyridine (L2), involves electrophilic halogenation of 2,6-bis(pyrazol-1-yl)pyridine . Another related compound, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, can be synthesized from 2,6-dihydroxy-isonicotinic acid through a multi-step process that includes a key bromination step . These methods suggest that the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine could similarly involve halogenation techniques.

Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine is characterized by the presence of a pyrazole ring attached to a pyridine ring, with a bromine atom substituent. The crystal structures of related compounds have been reported, which often exhibit interesting packing motifs and hydrogen bonding patterns . These structural features can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds with bromo-substituents on a pyrazole ring, like 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, are typically reactive towards nucleophilic substitution reactions, which can be used to introduce various functional groups. The related compound 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor for a range of tridentate ligands for transition metals, indicating the versatility of bromo-pyrazolylpyridines in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine would be influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This could affect the boiling point, melting point, and solubility of the compound. The related compound [Fe(L2)2][BF4]2, where L2 is 2,6-bis(4-bromopyrazol-1-yl)pyridine, exhibits an abrupt spin-transition at 253 K, demonstrating the potential for interesting magnetic properties . The presence of the bromine atom also suggests potential for increased reactivity in chemical reactions, particularly in cross-coupling reactions.

Safety And Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation .

Future Directions

The future directions for “2-(4-Bromo-1h-pyrazol-1-yl)pyridine” could involve further exploration of its pharmacological effects, particularly its antileishmanial and antimalarial activities . Additionally, more research could be conducted to fully understand its mechanism of action .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTMKCJYDXTYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463025
Record name 2-(4-bromo-1h-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1h-pyrazol-1-yl)pyridine

CAS RN

77556-27-5
Record name 2-(4-bromo-1h-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromo-pyrazol-1-yl)-pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (10.8 mL, 210 mmol) in AcOH (50 mL) was added carefully to a solution of 2-(1H-pyrazol-1-yl)pyridine (11 g, 70 mmol) in AcOH (100 mL) to give a brown precipitate. After stirring at ambient temperature for 3 h, the resulting reaction mixture was poured into ice and saturated aqueous Na2SO2O5 was added until the liquid phase became clear. The precipitate was removed by filtration and recrystallized from EtOH:H2O to give 2-(4-bromo-1H-pyrazol-1-yl)pyridine as beige crystals. 1H NMR (CD3Cl, 300 MHz) δ 8.61 (1H, s), 8.42 (1H, br. s), 7.94-7.96 (1H, m), 7.84 (1H, ddd), 7.69 (1H, s), 7.21-7.28 (1H, m). MS (ESI) 225 (M+H)+
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2SO2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Gupta, R Kumar, AK Dhiman… - Organic & Biomolecular …, 2021 - pubs.rsc.org
Herein, regioselective para-C–H halogenation of N-pyrimidyl (hetero)aromatics through SEAr (electrophilic aromatic substitution) type reaction is disclosed. SEAr type reaction has been …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk

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